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Introduction
Evorpacept (formerly ALX148) is a first-in-class, high-affinity CD47 blocking fusion protein

designed to enhance the immune system's ability to combat cancer. By targeting CD47, a

"don't eat me" signal overexpressed on various cancer cells, evorpacept facilitates the

phagocytosis of tumor cells by macrophages. The combination of evorpacept with checkpoint

inhibitors, such as the anti-PD-1 antibody pembrolizumab, represents a promising therapeutic

strategy. This approach aims to simultaneously leverage both the innate and adaptive immune

systems to generate a robust and durable anti-tumor response. These notes provide an

overview of the mechanism of action, clinical data, and detailed protocols for studying the

combination of evorpacept and checkpoint inhibitors.

Mechanism of Action: A Dual Immuno-Oncological
Approach
The combination of evorpacept and a PD-1 checkpoint inhibitor like pembrolizumab creates a

synergistic anti-tumor effect by targeting two critical pathways in cancer immune evasion.

Evorpacept and the CD47-SIRPα Axis:
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Cancer cells often overexpress CD47 on their surface, which binds to the signal-regulatory

protein alpha (SIRPα) on myeloid cells, such as macrophages and dendritic cells. This

interaction transmits an inhibitory signal that prevents phagocytosis, allowing cancer cells to

evade the innate immune system. Evorpacept is a fusion protein that contains a modified

SIRPα domain with a very high affinity for CD47, effectively blocking the CD47-SIRPα

interaction. This blockade removes the "don't eat me" signal, enabling macrophages to

recognize and engulf cancer cells.

Pembrolizumab and the PD-1/PD-L1 Axis:

Activated T cells, key players in the adaptive immune response, express the programmed cell

death protein 1 (PD-1). Some tumor cells express the PD-1 ligand (PD-L1), which, upon

binding to PD-1, inactivates the T cell, preventing it from attacking the cancer cell.

Pembrolizumab is a monoclonal antibody that blocks the interaction between PD-1 and PD-L1,

thereby restoring the T cell's ability to recognize and kill tumor cells.

Synergistic Action:

The combination of evorpacept and pembrolizumab is designed to stimulate a comprehensive

anti-tumor immune response. By promoting phagocytosis of cancer cells, evorpacept not only

directly reduces tumor burden but also enhances the presentation of tumor antigens by

macrophages and dendritic cells to T cells. This, in turn, can prime and activate a more potent

adaptive immune response, which is further unleashed by the PD-1 blockade from

pembrolizumab.
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Synergistic Mechanism of Evorpacept and Pembrolizumab
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Caption: Dual blockade of innate and adaptive immune checkpoints.
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Data Presentation: Clinical Trial Results
The combination of evorpacept and pembrolizumab has been evaluated in several clinical

trials, most notably the ASPEN series of studies. The following tables summarize key

quantitative data from these trials.

Table 1: ASPEN-01 Phase 1b Study - Evorpacept + Pembrolizumab in Advanced Solid

Tumors[1][2]

Cancer Type
Patient
Population

Treatment Arm
Objective
Response
Rate (ORR)

Disease
Control Rate
(DCR)

Head and Neck

Squamous Cell

Carcinoma

(HNSCC)

≥2nd Line,

Checkpoint

Inhibitor Naïve

(n=10)

Evorpacept +

Pembrolizumab
40.0% -

Head and Neck

Squamous Cell

Carcinoma

(HNSCC)

≥2nd Line (n=20)
Evorpacept +

Pembrolizumab
20.0% 30.0%

Non-Small Cell

Lung Cancer

(NSCLC)

≥2nd Line (n=20)
Evorpacept +

Pembrolizumab
5.0% 40.0%

Table 2: ASPEN-03 & ASPEN-04 Phase 2 Studies - Evorpacept + Pembrolizumab +/-

Chemotherapy in 1st Line HNSCC (Topline Results)[3][4]
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Study Treatment Arm
Primary Endpoint
Met?

Safety Profile

ASPEN-03
Evorpacept +

Pembrolizumab

No (did not show

improved ORR vs.

historical controls)

Manageable,

consistent with

previous reports

ASPEN-04

Evorpacept +

Pembrolizumab +

Chemotherapy

No (did not show

improved ORR vs.

historical controls)

Manageable,

consistent with

previous reports

Note: While the ASPEN-03 and ASPEN-04 trials did not meet their primary endpoints of

improved ORR, the combination was found to have a manageable safety profile.[3][4]

Experimental Protocols
The following are generalized protocols based on the design of the ASPEN clinical trials for the

evaluation of evorpacept in combination with a checkpoint inhibitor.

Protocol 1: Phase 1b Dose-Escalation and Expansion
Study (based on ASPEN-01)
1. Objectives:

Primary: To determine the safety, tolerability, and recommended Phase 2 dose (RP2D) of
evorpacept as a single agent and in combination with pembrolizumab.
Secondary: To evaluate the preliminary anti-tumor activity of the combination therapy.

2. Patient Population (Inclusion Criteria):

Histologically confirmed advanced or metastatic solid tumors for which standard therapy is
not available.
Measurable disease as per Response Evaluation Criteria in Solid Tumors version 1.1
(RECIST 1.1).
Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.
Adequate organ and bone marrow function.

3. Treatment Plan:
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Dose Escalation: Patients receive escalating doses of intravenous (IV) evorpacept (e.g., 0.3,
1, 3, 10 mg/kg weekly, or 30 mg/kg every two weeks) to determine the maximum tolerated
dose (MTD).
Dose Expansion: Patients receive evorpacept at the RP2D (e.g., 10 mg/kg weekly) in
combination with a standard dose of IV pembrolizumab (e.g., 200 mg every 3 weeks).[1]

4. Assessment and Endpoints:

Safety: Monitor for adverse events (AEs) and dose-limiting toxicities (DLTs) throughout the
study.
Efficacy: Tumor assessments via imaging (e.g., CT or MRI) at baseline and at regular
intervals (e.g., every 8-12 weeks). Responses are evaluated using RECIST 1.1 criteria.
Pharmacokinetics (PK): Collect serial blood samples to determine the PK profile of
evorpacept.
Pharmacodynamics (PD): Assess CD47 receptor occupancy on peripheral blood cells using
flow cytometry.

Protocol 2: Phase 2 Randomized Study (based on
ASPEN-04)
1. Objectives:

Primary: To evaluate the efficacy of evorpacept in combination with pembrolizumab and
standard chemotherapy compared to pembrolizumab and chemotherapy alone.
Secondary: To assess the safety and tolerability of the combination, as well as duration of
response (DoR), progression-free survival (PFS), and overall survival (OS).

2. Patient Population (Inclusion Criteria):

Previously untreated, metastatic or unresectable, recurrent HNSCC.
Measurable disease per RECIST 1.1.
Adequate organ function.
ECOG performance status of 0 or 1.

3. Treatment Plan:

Experimental Arm: Evorpacept (e.g., 45 mg/kg IV) plus pembrolizumab (e.g., 200 mg IV) and
standard chemotherapy (e.g., 5-fluorouracil and platinum-based agent) administered every 3
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weeks.[5]
Control Arm: Pembrolizumab and standard chemotherapy administered every 3 weeks.

4. Assessment and Endpoints:

Primary Endpoints: Objective Response Rate (ORR) and 12-month Overall Survival (OS)
rate.[6]
Secondary Endpoints: Duration of Response (DoR), Progression-Free Survival (PFS),
Overall Survival (OS), and safety.
Tumor Assessment: Imaging studies performed at baseline and at regular intervals to assess
tumor response according to RECIST 1.1.
Biomarker Analysis: Collection of tumor biopsies for exploratory biomarker analysis,
including PD-L1 expression (Combined Positive Score - CPS).
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Caption: Workflow for a randomized Phase 2 clinical trial.

Management of Adverse Events
The combination of evorpacept and pembrolizumab has demonstrated a manageable safety

profile.[3][4] The most common treatment-related adverse events are generally consistent with

those known for pembrolizumab and chemotherapy. In the ASPEN-01 study, the most common

grade 3 or worse treatment-related adverse events with evorpacept plus pembrolizumab

included thrombocytopenia.[1] It is crucial to monitor patients for immune-related adverse

events (irAEs) associated with checkpoint inhibitors. Management of irAEs typically follows

established guidelines and may involve:

Grade 1: Continue treatment with close monitoring.

Grade 2: Hold treatment and consider corticosteroids.

Grade 3-4: Discontinue treatment and initiate high-dose corticosteroids.

Close monitoring of hematological parameters is also recommended due to the mechanism of

action of CD47 blockade.

Conclusion
The combination of evorpacept with checkpoint inhibitors like pembrolizumab is a scientifically

rational approach to cancer therapy that targets both innate and adaptive immunity. While early

phase trials have shown some promising signals, particularly in certain patient subgroups,

later-stage trials in HNSCC have not met their primary efficacy endpoints. Ongoing research

and analysis of data from these studies will be crucial to fully understand the potential of this

combination therapy and to identify patient populations that are most likely to benefit. The

protocols and data presented here provide a framework for researchers and clinicians working

on the development of CD47-targeted therapies in combination with checkpoint inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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